N-(3,4-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
描述
N-(3,4-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin core fused with a sulfanyl acetamide moiety and substituted with a 3,4-dimethoxyphenyl group. This structure confers unique electronic and steric properties, making it a candidate for investigation in medicinal chemistry, particularly for kinase inhibition or antimicrobial applications. The compound’s synthesis typically involves multi-step reactions, including cyclocondensation of triazine precursors with thiol-containing intermediates, followed by coupling with the dimethoxyphenylacetamide group. Characterization relies on advanced spectroscopic techniques (e.g., $^1$H NMR, $^13$C NMR, IR, HRMS) to confirm regiochemistry and purity .
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-6-7-22-15(8-11)20-17(21-18(22)24)27-10-16(23)19-12-4-5-13(25-2)14(9-12)26-3/h4-9H,10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJAZTKAFVARKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Below is a systematic comparison based on core scaffolds, substituents, and physicochemical properties:
Core Heterocyclic Scaffolds
Analysis :
- Pyrido[1,2-a][1,3,5]triazin vs. In contrast, the imidazopyridine scaffold in is more rigid and electron-deficient due to the nitro and cyano groups, favoring redox-mediated bioactivity .
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound likely improves solubility compared to the 4-nitrophenyl group in ’s compound, which is strongly electron-withdrawing and may reduce bioavailability.
Physicochemical Properties
Key Findings :
- The lower predicted LogP of the target compound suggests better aqueous solubility, critical for drug delivery.
- The higher melting point of ’s compound correlates with its nitro and cyano substituents, which enhance crystalline packing .
Spectral Data Comparison
- $^1$H NMR : The target compound’s dimethoxyphenyl group would show distinct aromatic protons at δ 6.7–7.1 ppm, whereas ’s nitrophenyl group resonates downfield (δ 8.0–8.5 ppm) due to electron withdrawal .
- IR Spectroscopy: The sulfanyl (C–S) stretch in the target compound (~650 cm$^{-1}$) contrasts with the carbonyl (C=O) and nitro (NO$_2$) stretches (~1700 cm$^{-1}$ and ~1520 cm$^{-1}$) in ’s compound .
常见问题
Basic: What are the established synthetic routes for N-(3,4-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide?
Methodological Answer:
The compound is synthesized via multi-step routes involving:
- Step 1: Formation of the pyrido[1,2-a][1,3,5]triazin core through cyclization of substituted pyridine derivatives under reflux conditions in solvents like acetonitrile or dimethyl sulfoxide (DMSO) .
- Step 2: Introduction of the sulfanyl-acetamide moiety via nucleophilic substitution or thiol-ene coupling, requiring catalysts (e.g., K₂CO₃) and controlled temperatures (60–80°C) .
- Step 3: Final purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Key Considerations:
- Optimize solvent choice (DMSO enhances reactivity but complicates purification) .
- Monitor reaction progress via TLC or HPLC to minimize by-products .
Basic: How is this compound characterized structurally and functionally?
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,4-phenyl, methyl on pyridotriazin) .
- X-ray Crystallography: Determines crystal packing and stereoelectronic effects (e.g., torsion angles between aryl and heterocyclic groups) .
- Functional Analysis:
- IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 441.444 for C₂₁H₂₃N₅O₆) .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Modification Strategies:
- Assays:
- Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
- Computational Docking: Map interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .
Example SAR Finding:
Methoxy groups at 3,4-phenyl enhance solubility but reduce membrane permeability, requiring prodrug strategies .
Advanced: What methodologies identify biological targets for this compound?
Methodological Answer:
- Affinity Chromatography: Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Transcriptomic Profiling: RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or kinase signaling) .
- Thermal Shift Assay: Monitor protein stabilization upon compound binding (e.g., using SYPRO Orange dye) .
Key Insight:
The sulfanyl-acetamide moiety shows affinity for cysteine-rich domains in kinases, suggesting kinase inhibition as a primary mechanism .
Basic: What are the solubility and formulation challenges for in vitro studies?
Methodological Answer:
- Solubility Profile:
- Soluble in DMSO (>10 mg/mL) and ethanol (~5 mg/mL), but limited in aqueous buffers (<0.1 mg/mL) .
- Use co-solvents (e.g., 0.1% Tween-80) or cyclodextrin-based formulations for cell culture assays .
- Stability:
- Protect from light (UV-sensitive) and store at –20°C in inert atmosphere to prevent oxidation .
Advanced: How does environmental pH affect compound stability?
Methodological Answer:
- pH Stability Studies:
- Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours.
- Analyze degradation via HPLC:
- Stable at pH 6–8 (retention time unchanged).
- Degrades at pH <4 (hydrolysis of acetamide) or pH >9 (sulfanyl group oxidation) .
- Mitigation Strategies:
- Use enteric coatings for oral delivery or buffered solutions for intravenous administration .
Advanced: What in vivo models are suitable for pharmacokinetic studies?
Methodological Answer:
- Rodent Models:
- IV/PO Dosing: Measure plasma concentration via LC-MS/MS to calculate AUC, Cₘₐₓ, and t₁/₂ .
- Tissue Distribution: Radiolabel the compound (¹⁴C) to track accumulation in organs .
- Key Findings:
- High plasma protein binding (>90%) limits free drug availability .
- Metabolized via hepatic CYP3A4, requiring co-administration with inhibitors (e.g., ketoconazole) .
Basic: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Standardize Assays:
- Use consistent cell lines (e.g., HepG2 vs. HEK293 may show varying IC₅₀ due to transporter expression) .
- Validate purity (>95%) via HPLC to exclude batch variability .
- Cross-Study Comparison:
- Reconcile differences in cytotoxicity (e.g., 10 µM vs. 50 µM efficacy) by normalizing to control compounds .
Advanced: What computational tools predict metabolic pathways?
Methodological Answer:
- Software:
- SwissADME: Predicts Phase I/II metabolism (e.g., hydroxylation at the methyl group on pyridotriazin) .
- MetaSite: Identifies CYP450 binding sites for metabolite generation .
- Validation:
- Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .
Advanced: How to address discrepancies in synthetic yields?
Methodological Answer:
- Root Cause Analysis:
- Catalyst Efficiency: Compare yields using K₂CO₃ vs. DBU in sulfanyl group coupling (yields range 45–78%) .
- Solvent Purity: Use anhydrous DMSO to prevent hydrolysis of intermediates .
- Process Optimization:
- Switch from batch to flow chemistry for exothermic steps (improves yield by 15–20%) .
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